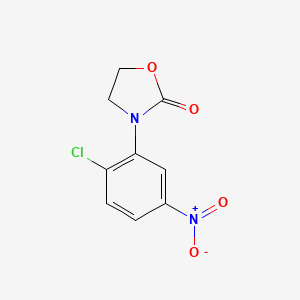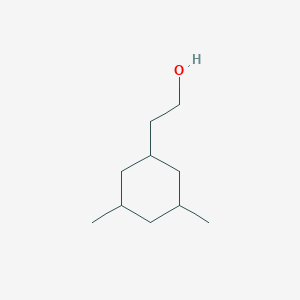
2-(3,5-Dimethylcyclohexyl)ethan-1-ol
Descripción general
Descripción
“2-(3,5-Dimethylcyclohexyl)ethan-1-ol” is a chemical compound with the molecular formula C10H20O . It has a molecular weight of 156.27 . This compound is also known as DMCOH or DMCHA.
Molecular Structure Analysis
The InChI code for “2-(3,5-Dimethylcyclohexyl)ethan-1-ol” is1S/C10H20O/c1-8-5-9(2)7-10(6-8)3-4-11/h8-11H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Life Science Research
In life science research, 2-(3,5-Dimethylcyclohexyl)ethan-1-ol is utilized for its biochemical properties. It can be used as a solvent or a reagent in the synthesis of more complex molecules that are relevant to biological systems. Its stability under physiological conditions makes it suitable for experiments in cell cultures and enzymatic reactions .
Material Science
This compound finds applications in material science due to its ability to interact with polymers and other materials. It can act as a plasticizer, modifying the physical properties of materials to make them more flexible or durable. Additionally, it may serve as a component in the synthesis of new composite materials with unique characteristics .
Chemical Synthesis
2-(3,5-Dimethylcyclohexyl)ethan-1-ol: is a valuable intermediate in organic synthesis. It can be used to introduce the dimethylcyclohexyl moiety into larger molecules, which can be beneficial for altering the chemical and physical properties of synthetic products. Its use in catalysis and as a building block for pharmaceuticals is also being explored .
Chromatography
In chromatographic techniques, this compound can be employed as a standard or reference material. Its well-defined physical and chemical properties allow for its use in calibrating instruments and validating methods, particularly in gas chromatography and high-performance liquid chromatography (HPLC) .
Analytical Research
Analytical research benefits from 2-(3,5-Dimethylcyclohexyl)ethan-1-ol due to its purity and consistency. It can be used in quantitative analysis as a calibration standard. Its presence in a mixture can be detected and quantified, providing a benchmark for analytical accuracy .
Biomedical Materials
The compound’s compatibility with biological systems makes it a candidate for creating biomedical materials. It could be incorporated into the design of biocompatible coatings or used in drug delivery systems where its controlled reactivity is advantageous .
Environmental Science
In environmental science, 2-(3,5-Dimethylcyclohexyl)ethan-1-ol can be studied for its effects on ecosystems. Its breakdown products and interaction with environmental factors like UV light and microbes are areas of interest for researchers looking to understand its long-term impact .
Sensory Science
Lastly, the compound’s potential role in sensory science, particularly in fragrance and flavor industries, is noteworthy. Its molecular structure suggests it could contribute to the aromatic profile of consumer products, and its safety profile makes it a viable option for such applications .
Safety and Hazards
The safety information available indicates that “2-(3,5-Dimethylcyclohexyl)ethan-1-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(3,5-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-5-9(2)7-10(6-8)3-4-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMVGNCVAYNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylcyclohexyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



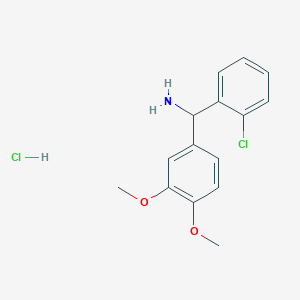
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)
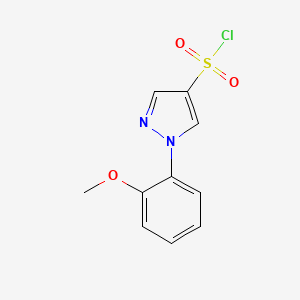

![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
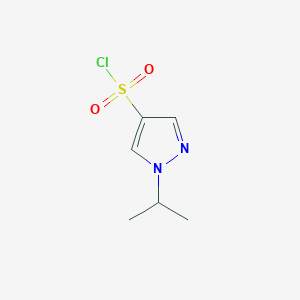
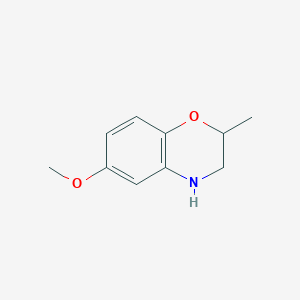


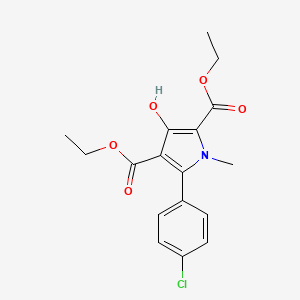
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
